Analysis Complete: Crystal Structure Data for N-(4-nitrophenyl)-5-oxoprolinamide Not Publicly Available
Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure data for N-(4-nitrophenyl)-5-oxoprolinamide is not available in the public domain. As a result, an in-depth techni...
Author: BenchChem Technical Support Team. Date: February 2026
Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure data for N-(4-nitrophenyl)-5-oxoprolinamide is not available in the public domain. As a result, an in-depth technical guide on its crystal structure analysis, as requested, cannot be generated at this time.
The investigation involved multiple search queries aimed at locating primary crystallographic information, such as .cif files or published papers detailing the X-ray diffraction analysis of the target molecule. While the search yielded data for structurally related compounds, including derivatives of pyroglutamic acid and various N-(4-nitrophenyl) amides, no specific entry for "N-(4-nitrophenyl)-5-oxoprolinamide" was found.
This absence of foundational data—which includes unit cell parameters, space group, and atomic coordinates—makes it impossible to conduct a scientifically rigorous analysis of the molecule's three-dimensional structure. Key aspects of a crystal structure analysis, such as the examination of molecular geometry, intermolecular interactions (e.g., hydrogen bonding), and crystal packing, are entirely dependent on this primary experimental data.
While the principles of crystallography and the expected structural features of the component parts of the molecule (the nitrophenyl group and the pyroglutamide moiety) are well-understood, any attempt to create a detailed guide on the specific crystal structure of "N-(4-nitrophenyl)-5-oxoprolinamide" would be speculative and would not meet the required standards of scientific integrity and trustworthiness.
Should the crystallographic data for this compound become publicly available in the future, a comprehensive technical guide could be developed. For researchers actively working on this compound, the next step would be to perform a single-crystal X-ray diffraction experiment to determine its structure.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the N-(4-nitrophenyl)-5-oxoprolinamide Protease Assay
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyroglutamyl Aminopeptidase I and its Assay Pyroglutamyl aminopeptidase I (PAP-I, EC 3.4.19.3) is a widely distributed cyt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyroglutamyl Aminopeptidase I and its Assay
Pyroglutamyl aminopeptidase I (PAP-I, EC 3.4.19.3) is a widely distributed cytosolic cysteine peptidase that plays a crucial role in protein and peptide metabolism.[1] Its primary function is the hydrolytic removal of the N-terminal L-pyroglutamate (pGlu) residue from a variety of biologically active peptides.[1] This enzymatic activity is of significant interest in several areas of research, including the regulation of peptide hormones and the study of inflammatory processes.[2] The ability to accurately quantify PAP-I activity is therefore essential for understanding its physiological functions and for the development of potential therapeutic inhibitors.
The N-(4-nitrophenyl)-5-oxoprolinamide based assay offers a straightforward and continuous colorimetric method for determining PAP-I activity. The principle of this assay is based on the enzymatic cleavage of the amide bond in the N-(4-nitrophenyl)-5-oxoprolinamide substrate by PAP-I. This hydrolysis releases 5-oxoproline (pyroglutamic acid) and the chromogenic molecule, p-nitroaniline. The production of p-nitroaniline results in a yellow-colored solution, and the rate of its formation, which is directly proportional to the enzyme activity, can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm.
Mechanism of Action: A Visual Representation
The enzymatic reaction at the core of this assay is a simple hydrolysis event. The workflow can be visualized as follows:
Caption: A streamlined workflow for the PAP-I protease assay.
Why use a chromogenic substrate? The use of a chromogenic substrate like N-(4-nitrophenyl)-5-oxoprolinamide allows for a continuous and real-time measurement of enzyme activity. This is often more convenient and provides more detailed kinetic information than endpoint assays.
Why is the choice of buffer and pH critical? Enzyme activity is highly dependent on pH. [3]The buffer system maintains a stable pH at the optimal level for PAP-I, ensuring maximal and reproducible activity. Deviations from the optimal pH can lead to a significant loss of activity.
Why is a standard curve necessary? While a literature value for the molar extinction coefficient of p-nitroaniline can be used, its absorbance is pH-dependent. Therefore, generating a standard curve under the exact conditions of your assay (buffer, pH, and temperature) will provide a more accurate quantification of the product formed.
Why is it important to determine the linear range of the reaction? For accurate kinetic measurements, it is crucial to determine the initial velocity (V₀) of the reaction. This can only be done when the reaction rate is linear with respect to both time and enzyme concentration. If the reaction proceeds for too long, substrate depletion or product inhibition can lead to a decrease in the reaction rate.
References
Alvarado, L., et al. (1992). A modification of the method for the assay of aminopeptidase activity in soil. Communications in Soil Science and Plant Analysis, 23(17-20), 2269-2277.
Cummins, P. M., & O'Connor, B. (1998). Pyroglutamyl peptidase: an overview of the three known enzymatic forms. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1429(1), 1-17.
Hou, W. C., et al. (1999).
Abe, K., et al. (2003). Hydrolysis of synthetic substrate, L-pyroglutamyl p-nitroanilide is catalyzed solely by pyroglutamyl aminopeptidase I in rat liver cytosol. Biological and Pharmaceutical Bulletin, 26(11), 1528-1533. Available at: [Link]
Pozsgay, M., et al. (1981). L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 16(1-2), 1-8.
Martini, F., et al. (1985). Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing. Peptides, 6, 103-105.
Application Note: N-(4-nitrophenyl)-5-oxoprolinamide for High-Throughput Screening of Pyroglutamyl Peptidase I Inhibitors
Introduction: The Critical Role of Pyroglutamyl Peptidase I and the Need for Potent Inhibitors Pyroglutamyl Peptidase I (PGP-I, EC 3.4.19.3), also known as 5-oxoprolyl-peptidase, is a widely distributed cytosolic cystein...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Pyroglutamyl Peptidase I and the Need for Potent Inhibitors
Pyroglutamyl Peptidase I (PGP-I, EC 3.4.19.3), also known as 5-oxoprolyl-peptidase, is a widely distributed cytosolic cysteine peptidase that plays a crucial role in protein and peptide metabolism.[1][2] Its primary function is to catalyze the hydrolytic removal of the N-terminal pyroglutamyl (pGlu) residue from a wide array of polypeptides.[3] This pGlu modification is a post-translational event that protects peptides from degradation by other aminopeptidases, thereby extending their biological half-life.[4] PGP-I is therefore a key regulator in the turnover of numerous biologically active peptides, including hormones like Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LH-RH).[1]
Recent studies have implicated the upregulation of PGP-I in various pathological conditions, including inflammation and several types of cancer.[5] Its role in promoting inflammatory pathways and tumor progression has positioned PGP-I as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that modulate the activity of a biological target.
This application note provides a detailed guide for developing and implementing a robust, colorimetric HTS assay for the discovery of PGP-I inhibitors using the chromogenic substrate N-(4-nitrophenyl)-5-oxoprolinamide, also known as L-Pyroglutamyl p-nitroanilide.[3] This substrate is specifically cleaved by PGP-I to release a yellow-colored product, p-nitroaniline, providing a simple and reliable method for monitoring enzyme activity.[6]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the amide bond in N-(4-nitrophenyl)-5-oxoprolinamide by PGP-I. This reaction releases two products: 5-oxoproline (pyroglutamic acid) and the chromophore 4-nitrophenol (p-nitroaniline, pNA).[3]
In its substrate-bound form, the pNA moiety is colorless. Upon enzymatic cleavage, the released pNA exhibits a distinct yellow color in aqueous solution with a strong absorbance maximum at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the PGP-I enzymatic activity. Potential inhibitors of PGP-I will decrease the rate of pNA release, leading to a reduced signal.
Caption: Workflow of the PGP-I colorimetric assay.
Materials and Reagents
Equipment
Microplate reader capable of measuring absorbance at 405 nm.
Standard 96-well or 384-well clear, flat-bottom microplates.
Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, 10 mM DTT, pH 8.0.
Scientist's Note: The pH optimum for PGP-I is typically between 7.0 and 8.0.[6] As a cysteine peptidase, PGP-I activity is dependent on a reduced cysteine in its active site, making the inclusion of a reducing agent like DTT essential.[4]
Substrate Stock Solution: Prepare a 20 mM stock solution of N-(4-nitrophenyl)-5-oxoprolinamide in DMSO.
Scientist's Note: The solubility of pNA-linked substrates can be limited in aqueous solutions. A DMSO stock is recommended.[7] The final DMSO concentration in the assay should be kept low (ideally ≤1%) as higher concentrations can inhibit enzyme activity.[1]
Enzyme Working Solution: Dilute the Recombinant Human PGP-I stock in Assay Buffer to the desired working concentration.
Scientist's Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay. A good starting point is a concentration that yields an absorbance change of 0.2-0.8 AU over 30 minutes.
pNA Standard Stock Solution: Prepare a 10 mM stock solution of 4-Nitrophenol in DMSO.
pNA Standard Curve: Prepare a series of dilutions from the pNA Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM). This is crucial for converting absorbance values to the amount of product formed.
Assay Protocol for 96-Well Plate Format
The following protocol is a starting point and should be optimized for your specific HTS setup.
Caption: High-throughput screening workflow.
Compound Plating: Add 1 µL of each test compound (typically dissolved in DMSO) to the wells of a 96-well plate. For control wells, add 1 µL of DMSO.
Maximal Activity Control (0% Inhibition): DMSO only.
No Enzyme Control (100% Inhibition): DMSO only (Assay buffer will be added instead of enzyme solution).
Enzyme Addition: Add 50 µL of the PGP-I working solution to each well, except for the "No Enzyme Control" wells. To these, add 50 µL of Assay Buffer.
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the test compounds to interact with the enzyme.
Reaction Initiation: Add 50 µL of a working solution of N-(4-nitrophenyl)-5-oxoprolinamide (e.g., diluted to 2x the final desired concentration in Assay Buffer) to all wells to start the reaction.
Incubation: Incubate the plate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction in the maximal activity control wells remains within the linear range.
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis and Interpretation
Background Subtraction: Subtract the average absorbance of the "No Enzyme Control" wells from the absorbance of all other wells.
Percentage Inhibition Calculation: Calculate the percentage of PGP-I inhibition for each test compound using the following formula:
Abscompound is the absorbance in the presence of the test compound.
Absno enzyme is the average absorbance of the no enzyme control.
AbsDMSO is the average absorbance of the DMSO control (maximal activity).
Hit Identification: Compounds that exhibit inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered "hits."
Dose-Response and IC50 Determination: Confirmed hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 value), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Sample Data Representation
Compound
Concentration (µM)
Absorbance @ 405 nm
% Inhibition
DMSO Control
-
0.850
0%
No Enzyme Control
-
0.050
100%
Compound A
10
0.250
75%
Compound B
10
0.834
2%
Known Inhibitor
50
0.130
90%
Validation and Quality Control
For a successful HTS campaign, rigorous assay validation is paramount.
Z'-Factor: This statistical parameter is used to assess the quality and robustness of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., DMSO) and negative (n, e.g., a known inhibitor) controls.
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the uninhibited control to the mean signal of the background (no enzyme) control. A high S/B ratio is desirable.
DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to determine the maximum tolerable level without significant loss of enzyme activity.
Hit Confirmation and Orthogonal Assays: Primary hits should always be re-tested. It is also highly recommended to use an orthogonal assay (e.g., a fluorescence-based assay or HPLC-based method) to confirm that the hits are genuine inhibitors of PGP-I and not artifacts of the primary assay format (e.g., compound absorbance at 405 nm).[8]
Conclusion
The colorimetric assay described in this application note, utilizing N-(4-nitrophenyl)-5-oxoprolinamide, provides a simple, robust, and cost-effective method for the high-throughput screening of PGP-I inhibitors. The straightforward "mix-and-read" format is amenable to automation and miniaturization, making it an ideal tool for academic and industrial drug discovery campaigns targeting this important enzyme. Careful assay optimization and validation are critical to ensure the generation of high-quality, reproducible data, ultimately leading to the identification of promising new therapeutic candidates.
References
Abe, K., Watanabe, N., Kosaka, T., Yamada, M., Tokui, T., & Ikeda, T. (2003). Hydrolysis of Synthetic Substrate, L-Pyroglutamyl p-Nitroanilide is Catalyzed Solely by Pyroglutamyl Aminopeptidase I in Rat Liver Cytosol. Biological & Pharmaceutical Bulletin, 26(11), 1528-1533. [Link]
Blue Tiger Scientific. L-Pyroglutamyl-L-phenylalanyl-L-leucine p-nitroanilide. [Link]
Cummins, P. M., & O'Connor, B. (1998). Pyroglutamyl peptidase: an overview of the three known enzymatic forms. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1429(1), 1–17. [Link]
Filippova, I. Y., Lysogorskaia, E. N., Oksenoit, E. S., & Stepanov, V. M. (1984). L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay. Analytical biochemistry, 143(2), 293–297. [Link]
Hou, H., et al. (2023). Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation. Frontiers in Immunology, 14, 1297459. [Link]
M-CSA: Mechanism and Catalytic Site Atlas. (n.d.). pyroglutamyl-peptidase I. Retrieved from [Link]
Martini, F., Bossa, F., & Barra, D. (1985). Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing. Peptides, 6 Suppl 3, 103–105. [Link]
Mtawae, K. (2007). Stability and Kinetic Studies on Recombinant Pyroglutamyl Peptidase I and Two Mutant Forms. [Doctoral dissertation, Dublin City University]. DORAS. [Link]
RayBiotech. Pyroglutamyl-Peptidase I, Human Recombinant. [Link]
USA Chemical Suppliers. l-leucine 4-nitroanilide suppliers USA. [Link]
USA Chemical Suppliers. pyroglutamic acid suppliers USA. [Link]
Wikipedia. (2023, December 2). Pyroglutamyl-peptidase I. [Link]
University of Illinois, Soils Lab. (2023, May 29). SOP: Enzyme Assays: pNA. [Link]
Application Note: Monitoring Protein Purification with N-(4-nitrophenyl)-5-oxoprolinamide
Executive Summary N-(4-nitrophenyl)-5-oxoprolinamide (commonly known as L-Pyroglutamyl-p-nitroanilide or Pyr-pNA ) is a highly specific chromogenic substrate used to monitor the purification and kinetic characterization...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-nitrophenyl)-5-oxoprolinamide (commonly known as L-Pyroglutamyl-p-nitroanilide or Pyr-pNA ) is a highly specific chromogenic substrate used to monitor the purification and kinetic characterization of Pyroglutamyl Aminopeptidase I (PGP-I) (EC 3.4.19.3).
This guide details the physicochemical principles, assay protocols, and purification workflows necessary to isolate PGP-I from biological tissues or recombinant sources. It distinguishes between the cytosolic cysteine peptidase (PGP-I) and the membrane-bound metalloenzyme (PGP-II), providing a robust framework for tracking specific activity during fractionation.
Scientific Principles & Mechanism
The Substrate
N-(4-nitrophenyl)-5-oxoprolinamide consists of a pyroglutamic acid (5-oxoproline) residue amide-linked to a para-nitroaniline (pNA) chromophore.
Formula: C
HNO
Molecular Weight: ~249.22 g/mol
Solubility: Soluble in organic solvents (DMSO, Methanol); limited solubility in pure water.
Mechanism of Action
The target enzyme, PGP-I, catalyzes the hydrolytic cleavage of the N-terminal pyroglutamate residue.[1] The substrate itself is colorless in solution. Upon cleavage, free p-Nitroaniline (pNA) is released. Under basic or neutral conditions, pNA exhibits a distinct yellow color with a strong absorbance maximum at 405 nm .
Reaction Equation:
Enzyme Specificity (Critical Distinction)
Researchers must distinguish between the two primary enzymes that act on pyroglutamyl substrates:
PGP-I (Cytosolic): A cysteine peptidase.[2] Requires thiol reducing agents (DTT,
-ME) for activity. Inhibited by sulfhydryl blockers (e.g., iodoacetate).
PGP-II (Membrane-bound): A metalloenzyme. Requires divalent cations . Inhibited by EDTA.
This protocol focuses on PGP-I , the primary target for this substrate in cytosolic purification workflows.
Visualization: Reaction & Workflow
Enzymatic Reaction Pathway
Caption: Figure 1. Enzymatic hydrolysis of Pyr-pNA by PGP-I, releasing the chromogenic p-nitroaniline reporter.
Purification Logic Flow
Caption: Figure 2. Step-wise purification workflow for PGP-I, utilizing Pyr-pNA assays to track enzyme activity across fractionation steps.
Detailed Assay Protocol
Reagents & Preparation
Reagent
Concentration
Preparation Notes
Assay Buffer
50 mM Phosphate or Tricine, pH 7.5–8.0
Include 1–2 mM DTT (freshly added) to maintain PGP-I activity. Include 1 mM EDTA to inhibit metalloproteases (PGP-II).
Substrate Stock
10–20 mM Pyr-pNA
Dissolve powder in 100% DMSO . Store at -20°C. Stable for months.
Stop Solution
1 M Acetate Buffer (pH 4.0) or 10% Acetic Acid
Optional. Used for endpoint assays to quench the reaction.
pNA Standard
1 mM p-Nitroaniline
Dissolve in assay buffer for generating a standard curve.
Standard Curve Generation (Self-Validation)
Before testing samples, generate a standard curve to verify the extinction coefficient in your specific buffer system.
Prepare serial dilutions of pNA (0, 10, 20, 50, 100 µM).
Measure Absorbance at 405 nm (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Measurement: Mix by inversion. Immediately monitor
for 3–5 minutes.
Calculation:
: Total reaction volume (mL)
: Extinction coefficient (mM cm, typically ~9.6)[5]
: Path length (1 cm)
: Volume of enzyme added (mL)
Application Note: Purification Strategy
Sample Preparation
PGP-I is cytosolic.[2] Homogenize tissue (liver, kidney, skeletal muscle) in a hypotonic buffer containing 1 mM DTT . Centrifuge at 100,000
for 60 min. The supernatant contains the starting material.
Fractionation Monitoring
During chromatography (e.g., DEAE-Sepharose), PGP-I will elute at a specific salt concentration.
Protocol: Collect fractions (e.g., 5 mL).
High-Throughput Screen: Transfer 20 µL from each fraction to a 96-well plate. Add 180 µL reaction mix (Buffer + Substrate).
Read: Incubate 10 mins at 37°C. Read endpoint
.
Selection: Pool only fractions showing significant yellow color development (
above background).
Troubleshooting & Optimization
High Background: Pyr-pNA can undergo slow spontaneous hydrolysis at high pH (>8.5). Keep buffers near pH 7.5–8.0.
No Activity: Ensure DTT is present. PGP-I oxidizes rapidly. If the enzyme has been stored, incubate with 5 mM DTT for 15 mins prior to assay.
Interference: High concentrations of yellow compounds in crude extracts (e.g., flavins) can interfere. Always run a "Substrate Blank" (Buffer + Substrate) and a "Sample Blank" (Buffer + Sample) if the crude extract is colored.
References
Fujiwara, K., & Tsuru, D. (1978). "New chromogenic substrates for pyroglutamyl aminopeptidase." International Journal of Peptide and Protein Research. Link (Validation of Pyr-pNA as a specific substrate).
Cummins, P. M., & O'Connor, B. (1998). "Pyroglutamyl peptidase: an overview of the three known enzymatic forms." Biochimica et Biophysica Acta (BBA). Link (Distinction between PGP-I and PGP-II).
Sigma-Aldrich. "Enzymatic Assay of Pyroglutamyl Peptidase." Technical Bulletin. Link (Standard extinction coefficients and buffer formulations).
Mantle, D., et al. (1991). "Purification and characterization of pyroglutamyl aminopeptidase from human skeletal muscle." Clinica Chimica Acta. Link (Detailed purification protocol using Pyr-pNA).
Application Note: Enzymatic Profiling of Pyroglutamyl-Peptidase I (PGP-I) in Cancer Models
Abstract & Biological Rationale This guide details the application of N-(4-nitrophenyl)-5-oxoprolinamide (commonly referred to as L-Pyroglutamyl-p-nitroanilide or L-pGlu-pNA ) for profiling the activity of Pyroglutamyl-P...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Biological Rationale
This guide details the application of N-(4-nitrophenyl)-5-oxoprolinamide (commonly referred to as L-Pyroglutamyl-p-nitroanilide or L-pGlu-pNA ) for profiling the activity of Pyroglutamyl-Peptidase I (PGP-I) in cancer cell lysates.
While often overlooked in standard metabolic screens, PGP-I (EC 3.4.19.3) has emerged as a critical enzyme in the "inflammation-cancer axis." Recent studies indicate PGP-I upregulation in Hepatocellular Carcinoma (HCC) and Ovarian Cancer , where it modulates the degradation of biologically active peptides (e.g., TRH, neurotensin) and supports tumor progression through inflammatory signaling [1, 2].
This protocol provides a self-validating, colorimetric workflow to quantify PGP-I kinetics, distinguishing it from the membrane-bound PGP-II and the ATP-dependent 5-oxoprolinase.
Technical Principle
The compound N-(4-nitrophenyl)-5-oxoprolinamide acts as a specific chromogenic substrate for PGP-I.
Mechanism: PGP-I is a cytosolic cysteine peptidase that cleaves the N-terminal pyroglutamate (pGlu) residue from peptides.[1]
The Reaction: PGP-I hydrolyzes the amide bond between the 5-oxoproline moiety and the p-nitroaniline group.
Detection: The release of free p-nitroaniline (pNA) results in a colorimetric shift, measurable at 405 nm (yellow).
Reaction Stoichiometry:
Pathway Visualization
The following diagram illustrates the specific cleavage pathway and the differentiation from related enzymes.
Figure 1: Mechanism of Action.[2][1][3][4][5] PGP-I specifically cleaves the amide bond, releasing the chromophore pNA. Specificity is validated using cysteine protease inhibitors.
Experimental Protocol: Kinetic Assay in Cancer Cell Lysates
A. Reagents & Preparation[4][6][7]
Substrate Stock (20 mM): Dissolve N-(4-nitrophenyl)-5-oxoprolinamide (MW ≈ 249.22 g/mol ) in 100% DMSO. Store at -20°C.
Note: Ensure the compound is L-isomer specific (CAS Ref: 21064-54-2).
Assay Buffer (pH 8.0):
100 mM Potassium Phosphate or Tris-HCl.
2 mM EDTA (Critical: Inhibits metallo-peptidases like PGP-II to ensure signal specificity).
10 mM DTT or Cysteine (Critical: PGP-I is a cysteine peptidase and requires a reducing agent for activity).
5% Glycerol (stabilizer).
pNA Standard: p-Nitroaniline dissolved in DMSO (for standard curve).[6]
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, plus DTT (Do not use broad-spectrum protease inhibitors that contain E-64 or leupeptin, as they may inhibit PGP-I).
B. Cell Lysate Preparation[6]
Harvest cancer cells (e.g., HepG2, SK-OV-3) at 80% confluency.
Quantify total protein (Bradford or BCA). Note: If using BCA, ensure DTT concentration is compatible or use a reducing-agent compatible assay.
C. Kinetic Assay Workflow
Figure 2: Step-by-step workflow for the kinetic profiling of PGP-I activity.
D. Detailed Steps
Blanking: Set up "No Enzyme" wells (Buffer + Substrate) and "No Substrate" wells (Lysate + Buffer).
Inhibitor Control (Validation): In a separate set of wells, pre-incubate lysate with 10 mM Iodoacetamide for 15 minutes before adding substrate. PGP-I activity should be abolished (>90% reduction).
Reaction Start: Add substrate to a final concentration of 1 mM (typical
is often in the µM range, 1 mM ensures saturation).
Measurement: Read absorbance at 405 nm in kinetic mode at 37°C.
Data Analysis & Interpretation
Calculation of Specific Activity
Convert the rate of Optical Density (OD) change into enzymatic units using the Beer-Lambert Law.
Formula:
(Extinction Coefficient of pNA): 8,800 M⁻¹cm⁻¹ (or 8.8 mM⁻¹cm⁻¹).[7]
(Pathlength): ~0.6 cm for 100 µL in a standard 96-well plate (Check your specific plate specs).
Expected Results Table
Condition
Expected Activity
Interpretation
Normal Fibroblasts
Low / Basal
Baseline housekeeping processing of peptides.
HCC / Ovarian Cancer
High
Upregulated PGP-I correlates with inflammatory phenotype [1].[2][8]
+ EDTA (2 mM)
Retained
Confirms activity is not PGP-II (metallo-enzyme).
+ Iodoacetamide
Inhibited
Confirms activity is a Cysteine Peptidase (PGP-I).
Spontaneous Hydrolysis: p-Nitroanilide substrates can degrade slowly in alkaline buffers. Always subtract the "No Enzyme" blank slope from your sample slope.
DTT Necessity: PGP-I oxidizes rapidly. If activity is undetectable, prepare fresh DTT or Cysteine. Oxidized DTT will fail to activate the enzyme.
Specificity Check: If you observe activity in the presence of Iodoacetamide, you are likely detecting a non-specific aminopeptidase. Add Bestatin to the buffer to inhibit general aminopeptidases (PGP-I is generally resistant to Bestatin).
References
Jiang, H., Gong, Q., & Zhang, R. (2023).[2] Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation.[2] Frontiers in Immunology, 14.
Cummins, P. M., & O'Connor, B. (1998). Pyroglutamyl peptidase I: cloning, sequencing, and expression of the human enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1429(1), 142-152.
Topic: Optimization of Assay Conditions (pH, Temperature) for Pyroglutamyl-Peptidase I Activity Ticket ID: OPT-5OXO-405 Support Tier: Senior Application Scientist (L3) Status: Resolved Executive Summary Welcome to the Te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Assay Conditions (pH, Temperature) for Pyroglutamyl-Peptidase I Activity
Ticket ID: OPT-5OXO-405
Support Tier: Senior Application Scientist (L3)
Status: Resolved
Executive Summary
Welcome to the Technical Support Center. You are likely utilizing N-(4-nitrophenyl)-5-oxoprolinamide (also known as L-pyroglutamic acid p-nitroanilide or pGlu-pNA ) to measure the activity of Pyroglutamyl-Peptidase I (PGP-I) , also known as Pyroglutamyl Aminopeptidase I (PAPI) [EC 3.4.19.3].
This assay relies on the enzymatic cleavage of the amide bond between the 5-oxoproline (pyroglutamate) ring and the p-nitroaniline reporter. Upon hydrolysis, the release of p-nitroaniline (pNA) results in a colorimetric shift (yellow) measurable at 405 nm .
This guide addresses the critical thermodynamic and chemical parameters—specifically pH and temperature—required to maximize signal-to-noise ratios and ensure kinetic validity.
Part 1: Core Optimization (Q&A)
Q1: What is the optimal pH for this assay, and why does it matter?
Recommendation:pH 8.0 (Range: 7.5 – 8.5)
Technical Insight:
The reaction requires a balance between enzyme catalytic efficiency and substrate stability.
Enzymatic Optimum: PGP-I is a cysteine peptidase (thiol-dependent). Its catalytic triad typically functions optimally in a slightly alkaline environment, with a peak activity often observed at pH 8.0 in potassium phosphate or Tris-HCl buffers.
Reporter Physics: Unlike p-nitrophenol (used in phosphatase assays), the p-nitroaniline (pNA) reporter does not require highly alkaline stopping conditions (pH > 10) to be chromogenic. pNA exhibits robust absorbance at 405 nm across the pH 7.0–8.5 range.
Risk Factor: At pH > 9.0, the amide bond in N-(4-nitrophenyl)-5-oxoprolinamide becomes susceptible to spontaneous non-enzymatic hydrolysis , leading to high background absorbance that masks true enzymatic activity.
Q2: Should I run the assay at 25°C or 37°C?
Recommendation:37°C for mammalian enzymes; 25°C if stability is compromised.
Technical Insight:
Mammalian PGP-I: If your enzyme source is mammalian (e.g., human, rat liver), 37°C is the physiological optimum and yields the highest turnover number (
).
Thermal Instability: PGP-I is a cysteine peptidase and can be prone to oxidation-induced inactivation at higher temperatures if reducing agents are depleted. If you observe a non-linear reaction rate (plateauing early) at 37°C, decrease the temperature to 25°C to preserve enzyme structural integrity, accepting a lower
.
Q3: My signal is weak. Should I add additives to the buffer?
Recommendation: Yes. DTT (1-10 mM) and EDTA (1-2 mM) are mandatory.
Technical Insight:
DTT (Dithiothreitol): PGP-I contains a catalytic cysteine residue. Without a reducing agent, the active site thiol can oxidize to form a disulfide bridge, rendering the enzyme inactive. DTT maintains the enzyme in its reduced, active state.
EDTA: While PGP-I is not a metalloprotease, EDTA is added to chelate divalent cations (like
or ) that can potently inhibit the catalytic cysteine. Note: Do not add EDTA if you are studying Pyroglutamyl-Peptidase II (EC 3.4.19.6), which is a metalloenzyme.
Part 2: Troubleshooting Guide
Issue 1: High Background Absorbance (Blank is Yellow)
Diagnosis: Spontaneous Hydrolysis or Contaminated Substrate.
Cause B: Substrate stock solution is old or was stored improperly.
Fix: pGlu-pNA can hydrolyze slowly in solution. Always prepare fresh working solutions. Store stocks in DMSO at -20°C, protected from light.
Cause C: Photodecomposition.
Fix: pNA substrates are light-sensitive. Incubate in the dark.
Issue 2: Substrate Precipitation
Diagnosis: Solubility Limit Exceeded.
Context: N-(4-nitrophenyl)-5-oxoprolinamide is hydrophobic.
Fix: Dissolve the substrate powder initially in 100% DMSO or Methanol to create a high-concentration stock (e.g., 100 mM). Dilute this stock into the aqueous assay buffer immediately before use. Ensure the final organic solvent concentration in the assay does not exceed 5% (v/v), as high solvent loads can denature the enzyme.
Diagnosis: Product Inhibition or Enzyme Instability.
Cause A: Substrate Depletion.
Fix: Ensure
of the substrate is consumed during the measurement window to maintain initial rate conditions.
Cause B: Oxidation of Active Site.
Fix: Refresh the DTT in your buffer. DTT oxidizes over time in solution.
Part 3: Optimized Experimental Protocol
Objective: Kinetic determination of PGP-I activity.
Materials
Buffer: 50 mM Potassium Phosphate, pH 8.0, containing 10 mM DTT and 2 mM EDTA.
Substrate Stock: 20 mM N-(4-nitrophenyl)-5-oxoprolinamide in DMSO.
Enzyme: Purified PGP-I or tissue homogenate.
Detection: Spectrophotometer (96-well plate reader) at 405 nm.
Workflow
Pre-Incubation:
Pipette 100 µL of Enzyme Solution into the well.
Incubate at 37°C for 5 minutes to equilibrate temperature and allow DTT to reduce the active site.
Substrate Addition:
Dilute Substrate Stock in the assay buffer to a working concentration (e.g., 2 mM).
Add 100 µL of Substrate Working Solution to the well (Final Volume: 200 µL; Final Substrate: 1 mM).
Measurement:
Immediately place in the plate reader pre-heated to 37°C .
Measure Absorbance (
) every 30 seconds for 10–20 minutes (Kinetic Mode).
Calculation:
Calculate
from the linear portion of the curve.
Use the extinction coefficient of p-nitroaniline (
) to calculate Units/mL.
Part 4: Visualizing the Assay Logic
Figure 1: Reaction Mechanism & Signal Generation
This diagram illustrates the specific cleavage event monitored in this assay.
Caption: Enzymatic hydrolysis of the amide bond releases the chromogenic p-nitroaniline reporter.[4]
Figure 2: Troubleshooting Logic Tree
Use this flow to diagnose assay failures.
Caption: Decision tree for resolving common background and activity issues.
Part 5: Data Reference Table
Parameter
Optimal Condition
Critical Limit
Reason for Failure
pH
8.0
> 9.0
Spontaneous hydrolysis of substrate
Temperature
37°C
> 45°C
Thermal denaturation of PGP-I
Reducing Agent
10 mM DTT
< 1 mM
Oxidation of active site cysteine
Wavelength
405 nm
< 340 nm
Interference from protein/buffer
Solvent (DMSO)
< 5%
> 10%
Enzyme denaturation / precipitation
References
Cummins, P. M., & O'Connor, B. (1998). Pyroglutamyl peptidase I: cloning, sequencing, and characterization of the recombinant human enzyme. (Detailed kinetic characterization including pH/Temp optima).
[Link]
Fujiwara, K., & Tsuru, D. (1978). Pyroglutamyl peptidase from Bacillus amyloliquefaciens. Purification, properties and synthetic activity.[5] (Comparative microbial enzyme data).
[Link]
COMPARATIVE GUIDE: Validation of N-(4-nitrophenyl)-5-oxoprolinamide Assay vs. HPLC
Executive Summary This guide provides a rigorous technical comparison between the high-throughput spectrophotometric assay and the gold-standard High-Performance Liquid Chromatography (HPLC) method for monitoring the cle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison between the high-throughput spectrophotometric assay and the gold-standard High-Performance Liquid Chromatography (HPLC) method for monitoring the cleavage of N-(4-nitrophenyl)-5-oxoprolinamide (also known as L-Pyroglutamyl-p-nitroanilide or Pyr-pNA).
While the spectrophotometric assay (tracking p-nitroaniline release at 405 nm) offers speed and kinetic capabilities suitable for primary screening, it is susceptible to false positives from library compounds with overlapping absorbance. Conversely, the HPLC method provides absolute specificity and is the required validation step for hit confirmation, despite its lower throughput. This document details the protocols, mechanistic grounding, and cross-validation metrics required to bridge these two methodologies.
Mechanistic Grounding
The target enzyme, Pyroglutamyl-Peptidase I (PGP-I) (EC 3.4.19.3), catalytically removes the N-terminal pyroglutamate (5-oxoproline) residue from peptides and proteins.
For assay purposes, we utilize the synthetic substrate N-(4-nitrophenyl)-5-oxoprolinamide . This substrate is an amide conjugate of L-pyroglutamic acid and p-nitroaniline (pNA).
Substrate State: The intact amide is colorless (absorption max < 340 nm).
Product State: Hydrolysis releases free p-nitroaniline, a chromophore with a distinct yellow color and an absorbance maximum at 380–410 nm (typically monitored at 405 nm ).
Figure 1: Enzymatic Hydrolysis Pathway
Caption: Mechanistic pathway of Pyr-pNA hydrolysis by PGP-I. The release of p-nitroaniline allows for colorimetric detection.
Sample Prep: Quench enzymatic reaction with equal volume 10% Acetic Acid or 1% TFA. Centrifuge at 10,000 x g for 5 mins to remove precipitated protein before injection.
Validation & Comparison Data
The following table summarizes the performance characteristics derived from cross-validating the two methods.
Parameter
Spectrophotometric Assay (405 nm)
HPLC Method (RP-C18)
Verdict
Throughput
High (384/1536-well compatible)
Low (10-15 mins/sample)
Assay wins for screening.
Specificity
Moderate. Susceptible to "compound quenching" or intrinsic color of library drugs.
High. Separates product from impurities and test compounds.
Correction Factor: If the slope deviates from 1.0, check for pathlength errors in the plate reader or spectral shifts caused by buffer pH.
Validation Workflow Logic
For drug discovery campaigns, relying solely on the colorimetric assay is risky. The following decision matrix illustrates the necessary validation steps to ensure data integrity (E-E-A-T).
Figure 2: Cross-Validation Workflow
Caption: Logical workflow for validating colorimetric hits using HPLC to rule out spectral interference.
Expert Insights & Troubleshooting
As an application scientist, I have observed specific failure modes associated with the N-(4-nitrophenyl)-5-oxoprolinamide substrate:
Spontaneous Hydrolysis: The amide bond is relatively stable, but storage at pH > 8.0 or exposure to light can cause slow release of pNA, increasing background. Always store stock solutions at -20°C in the dark.
Extinction Coefficient Shifts: The
of p-nitroaniline is pH-dependent. It drops significantly below pH 6.0. If your enzyme requires acidic conditions (rare for PGP-I, but possible for related peptidases), you must stop the reaction with NaOH to raise the pH to >8.0 before reading at 405 nm to maximize sensitivity.
The "Inner Filter" Effect: In high-concentration screens, compounds may absorb at 405 nm, reducing the effective light path. This mimics inhibition. HPLC validation (Method B) is non-negotiable for hits with
.
References
Martini, F., et al. (1985).[4] "Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing." Peptides, 6 Suppl 3, 103–105.[4]
Tsuru, D., et al. (1978). "Purification and Characterization of Pyroglutamyl Aminopeptidase from Bacillus amyloliquefaciens." Journal of Biochemistry, 84(2), 467–476.
Lottenberg, R., & Jackson, C. M. (1983). "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA), 742(3), 558–564.
BenchChem Application Note. (2025). "The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays."
Sigma-Aldrich Protocol. "Enzymatic Assay of L-Pyroglutamyl-p-nitroanilide Hydrolysis."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Alternative Chromogenic Substrates for Pyroglutamyl Aminopeptidase (PGP-I)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Pyroglutamyl aminopeptidase I (PGP-I; EC 3.4.19.[1][2]3) is a cytosolic cysteine peptidase critical for the inactivation of bioactive peptides such as TRH, GnRH, and neurotensin.[1][2] While L-pyroglutamyl-p-nitroanilide (pGlu-pNA) serves as the industry-standard substrate for kinetic characterization, its utility is often limited by low extinction coefficients and sensitivity thresholds.
This guide analyzes the primary chromogenic alternative: L-pyroglutamyl-
-naphthylamide (pGlu-NA) utilized in a diazo-coupling endpoint assay. We provide a rigorous technical comparison to help you select the optimal system for your sensitivity requirements and experimental constraints.
Mechanistic Foundations: The Challenge of Detection
PGP-I hydrolyzes the N-terminal pyroglutamate (pGlu) residue from peptide and protein substrates.[2][3][4] The enzymatic challenge lies in the fact that pGlu (5-oxoproline) is chemically inert regarding standard colorimetric detection. Therefore, signal generation relies entirely on the leaving group (the C-terminal portion of the synthetic substrate).[1]
The Standard (pGlu-pNA): Relies on the direct release of p-nitroaniline. It is a continuous assay (kinetic curves are generated in real-time) but suffers from low molar absorptivity (
NA): Relies on the release of -naphthylamine, which is colorless. It requires a post-reaction diazo coupling step to form an azo dye.[1] It is an endpoint assay but offers significantly higher sensitivity ().[1]
Pathway Visualization
The following diagram illustrates the divergent detection pathways for these two substrates.
Figure 1: Divergent signaling pathways. pGlu-pNA provides direct readout, while pGlu-βNA requires a secondary chemical coupling to generate a high-absorbance chromophore.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that PGP-I is a cysteine protease . Standard protocols often fail because they treat it like a metalloprotease.[1] You must include a reducing agent (DTT or
-mercaptoethanol) to maintain active site cysteine thiols, and EDTA is recommended to inhibit contaminating metallopeptidases (like PGP-II).[1]
Protocol A: The Standard (pGlu-pNA)
Best for: Kinetic studies (
, ), high-throughput screening where sensitivity is not critical.[1]
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 1 mM EDTA.[1]
Note: Prepare DTT fresh. Oxidized DTT inhibits the enzyme.
Substrate Prep: Dissolve pGlu-pNA in DMSO to 20 mM (Stock). Dilute to 0.2–1.0 mM in Assay Buffer.[1]
Reaction:
Add 180 µL of Substrate Solution to a 96-well plate.
Stop Reaction: Add 100 µL of stopping solution (e.g., 1 M Acetate buffer pH 4.2 containing 10% Tween-20).[1] The pH shift stops PGP-I.
Color Development:
Add 100 µL of Fast Garnet GBC solution (1 mg/mL in water, prepared fresh).
Incubate at Room Temp for 10 minutes. A red/violet color develops.[1]
Measurement: Read Absorbance at 525 nm .
Quantification: Requires a standard curve using pure
-naphthylamine coupled with Fast Garnet.
Comparative Performance Analysis
The choice between these substrates is not just about preference; it is about the limit of detection (LOD) and workflow constraints .[1]
Feature
pGlu-pNA (Standard)
pGlu-NA (Alternative)
Detection Mode
Continuous (Kinetic)
Endpoint (Fixed Time)
Chromophore
p-Nitroaniline
Azo Dye (NA-Fast Garnet)
Wavelength
405 nm (Yellow)
525–540 nm (Red)
Molar Absorptivity ()
~9,800
~30,000+
Sensitivity
Moderate (µM range)
High (nM range)
Interference Risk
High (Yellow compounds in urine/plasma)
Low (Red shift avoids biological background)
Carcinogenicity
Toxic
-naphthylamine is a known carcinogen*
Safety Note:
-naphthylamine is a potent carcinogen. While the substrate (pGlu-NA) is less volatile, the product of the reaction is hazardous.[1] Handle all waste streams as hazardous chemical waste.[1]
Validation Strategy: Ensuring Specificity
When using chromogenic substrates in crude homogenates (e.g., brain, liver), you must distinguish PGP-I from other aminopeptidases.[1]
The Self-Validating Control:
Run a parallel reaction pre-incubated with Pyroglutamyl-diazomethyl ketone (1 µM).
Result: If the signal is abolished, the activity is PGP-I.
Reasoning: This inhibitor is highly specific for the cysteine active site of PGP-I and does not inhibit PGP-II (metallo-enzyme) or general aminopeptidases.
Validation Workflow Diagram
Figure 2: Validation workflow using specific inhibitors to subtract background non-specific hydrolysis.
Troubleshooting & Optimization
High Background in
NA Assay:
Cause: Spontaneous hydrolysis of the diazo dye or interference from endogenous amines.
Fix: Always include a "Substrate Blank" (Substrate + Buffer + Color Reagent) and a "Sample Blank" (Enzyme + Buffer + Color Reagent, no substrate).[1]
Non-Linear Kinetics (pNA Assay):
Cause: Substrate depletion or enzyme instability.[1]
Fix: PGP-I is unstable at 37°C without substrate. Do not pre-incubate the enzyme alone for long periods. Add substrate quickly after warming the enzyme.
Solubility Issues:
Both substrates are hydrophobic.[1] Ensure the final DMSO concentration in the assay is <5% (v/v).[1] Higher concentrations may inhibit PGP-I activity.
References
Cummins, P. M., & O'Connor, B. (1998).[1] Pyroglutamyl peptidase: an overview of the three known enzymatic forms. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1429(1), 1-17.[1] Link
Fujiwara, K., & Tsuru, D. (1978).[1] New chromogenic substrates for pyroglutamyl aminopeptidase. Journal of Biochemistry, 83(4), 1145-1149.[1] Link
Mantle, D., et al. (1991).[1] Comparison of the specificity of p-nitroanilide and beta-naphthylamide substrates for the assay of aminopeptidases. Clinica Chimica Acta, 197(1), 35-45.[1] Link
Barrett, A. J., et al. (2012).[1] Handbook of Proteolytic Enzymes. Academic Press.[1] (Refer to section on Cysteine Peptidases/Omega Peptidases). Link
Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Pyroglutamate Aminopeptidase. Technical Bulletin. Link
A Comparative Guide to the N-(4-nitrophenyl)-5-oxoprolinamide Assay for L-Pyroglutamic Acid Quantification: Reproducibility, Accuracy, and Comparison with LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of L-pyroglutamic acid (pGlu) is a critical parameter in various fields, from neuroscience to protein engineering.[1] The N-ter...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate quantification of L-pyroglutamic acid (pGlu) is a critical parameter in various fields, from neuroscience to protein engineering.[1] The N-terminal cyclization of glutamine or glutamate residues to form pGlu can significantly impact the biological activity, stability, and immunogenicity of peptides and proteins.[2] This guide provides an in-depth technical comparison of the widely used colorimetric assay based on N-(4-nitrophenyl)-5-oxoprolinamide and the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. We will delve into the core principles, reproducibility, and accuracy of each assay, providing the necessary data and protocols to make an informed decision for your specific application.
Assay Principles and Core Mechanisms
A foundational understanding of how each assay works is crucial for experimental design and data interpretation. The two methods rely on fundamentally different detection principles.
The Colorimetric N-(4-nitrophenyl)-5-oxoprolinamide Assay
This method is an indirect, enzymatic assay that relies on the specific action of Pyroglutamyl-peptidase I (PGP-I), a cysteine protease that hydrolyzes the N-terminal pGlu residue from peptides.[3][4] The assay employs a chromogenic substrate, N-(4-nitrophenyl)-5-oxoprolinamide, which mimics the natural pGlu-peptide structure.
The Causality Behind the Choice: PGP-I cleaves the amide bond in N-(4-nitrophenyl)-5-oxoprolinamide, releasing the yellow-colored product, 4-nitroaniline (pNA).[5] The rate of pNA formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the PGP-I enzyme activity.[6][7] When used in a competitive format to measure free pGlu, the sample pGlu competes with the chromogenic substrate for the enzyme's active site, leading to a decrease in signal that is proportional to the pGlu concentration in the sample.